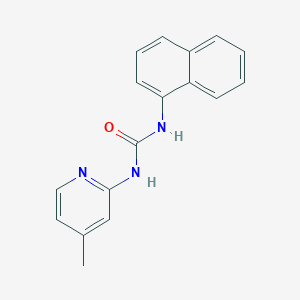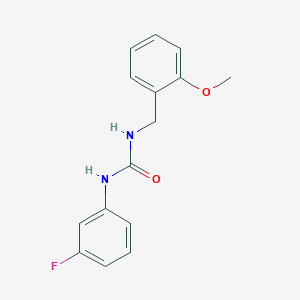![molecular formula C19H24N4O B4424055 N-(2,6-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4424055.png)
N-(2,6-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide
描述
N-(2,6-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide, also known as DPA-714, is a novel ligand that has been extensively studied for its potential use in positron emission tomography (PET) imaging. It is a selective ligand for the translocator protein (TSPO), which is primarily expressed in the outer mitochondrial membrane of cells. The TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and apoptosis.
作用机制
N-(2,6-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide binds to the TSPO with high affinity and selectivity. The TSPO is primarily expressed in the outer mitochondrial membrane of cells and is involved in several physiological and pathological processes, including cholesterol transport, apoptosis, and inflammation. This compound has been shown to modulate the activity of the TSPO, leading to changes in cellular metabolism and signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the activity of the TSPO, leading to changes in mitochondrial function, calcium signaling, and oxidative stress. In vivo studies using PET imaging have shown that this compound can selectively bind to TSPO in the brain, allowing for the visualization and quantification of TSPO expression in various neurological disorders. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
实验室实验的优点和局限性
N-(2,6-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide has several advantages for lab experiments. It is a highly selective ligand for the TSPO, allowing for the visualization and quantification of TSPO expression in vivo. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for use in animal models and potentially in humans. However, there are also limitations to the use of this compound in lab experiments. The synthesis method is complex and time-consuming, and the yield of the final product is relatively low. Additionally, the cost of this compound is relatively high compared to other PET imaging agents.
未来方向
There are several future directions for the use of N-(2,6-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide in scientific research. One potential use is in the development of novel therapeutics for neurological disorders. This compound has been shown to selectively bind to TSPO in the brain, which is upregulated in various neurological disorders. By targeting TSPO, it may be possible to modulate cellular metabolism and signaling pathways, leading to the development of novel therapeutics. Another potential use is in the development of PET imaging agents for other diseases, such as cancer. TSPO is also upregulated in cancer cells, and this compound may be used to visualize and quantify TSPO expression in vivo. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound, which would make it more accessible for use in scientific research.
科学研究应用
N-(2,6-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide has been extensively studied for its potential use in PET imaging. PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. This compound has been shown to selectively bind to TSPO in the brain, which is upregulated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. PET imaging using this compound has been used to detect and monitor the progression of these diseases, as well as to evaluate the efficacy of novel therapeutics.
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-6-5-7-16(2)19(15)21-18(24)14-22-10-12-23(13-11-22)17-8-3-4-9-20-17/h3-9H,10-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGAQXSAVCLCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-methylphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4423983.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423990.png)

![4-[(5-chloro-2-thienyl)sulfonyl]morpholine](/img/structure/B4423998.png)

![N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4424013.png)
![1-phenyl-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4424014.png)
![N-(3,4-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4424022.png)

![2-[(3-methoxybenzyl)thio]pyrimidine](/img/structure/B4424036.png)
![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4424044.png)

![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4424063.png)